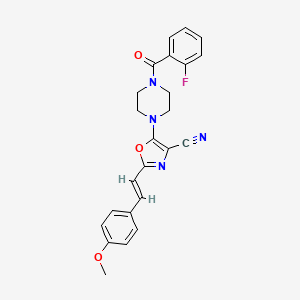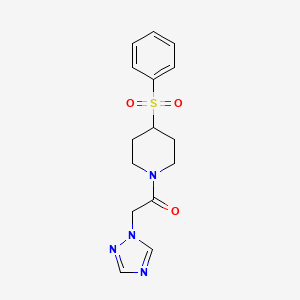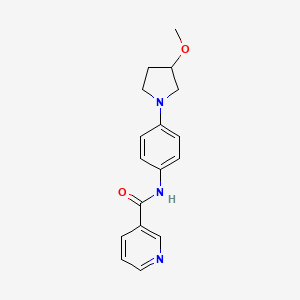![molecular formula C23H28FN5O3 B2988590 N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1189898-43-8](/img/structure/B2988590.png)
N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a compound would include its molecular formula, structure, and the types of functional groups it contains. For example, this compound appears to contain a cyclohexyl group, a fluorobenzyl group, and a pyrazolopyrimidinone group .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on pyrazolo[4,3-d]pyrimidine derivatives often involves the synthesis of novel compounds with potential biological activities. For example, studies have explored the synthesis of various pyrazolo[4,3-d]pyrimidine derivatives by reacting different starting materials to yield compounds with anticipated antimicrobial, anticancer, or kinase inhibitory activities. These synthetic pathways typically utilize specific functional groups and reactants to create complex molecules, potentially including structures similar to N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide (Toplak et al., 1999; Albratty et al., 2017).
Biological Activities and Applications
The research into compounds structurally related to this compound frequently aims to evaluate their biological activities:
- Anticancer Activity : Certain derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines, with some showing promising results (Hassan et al., 2015).
- Antimicrobial Activity : The antimicrobial potential of pyrazolo[4,3-d]pyrimidine derivatives has been investigated, highlighting their possible use in developing new antimicrobial agents (Bondock et al., 2008).
- Kinase Inhibitory Activities : Some studies have focused on evaluating the kinase inhibitory activities of pyrazolo[4,3-d]pyrimidine derivatives, suggesting their potential in the treatment of diseases associated with kinase dysregulation (Fallah-Tafti et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O3/c1-3-29-21-20(15(2)26-29)27(14-19(30)25-18-7-5-4-6-8-18)23(32)28(22(21)31)13-16-9-11-17(24)12-10-16/h9-12,18H,3-8,13-14H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYPXHODOZQURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)
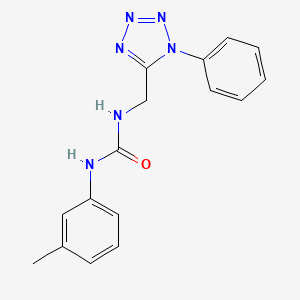

![2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2988517.png)
![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2988519.png)
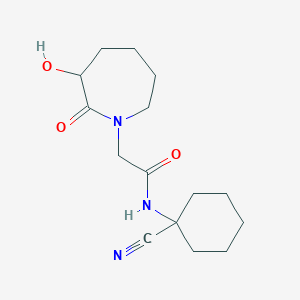
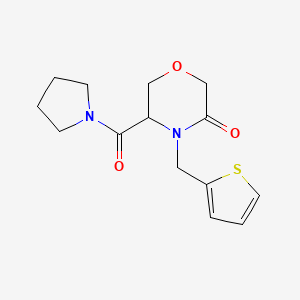

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2988524.png)
